molecular formula C25H22ClNO4 B2945111 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-chlorophenyl)butanoic acid CAS No. 270596-43-5

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-chlorophenyl)butanoic acid

Cat. No.: B2945111
CAS No.: 270596-43-5
M. Wt: 435.9
InChI Key: FMGGSUXYRDKFJX-SFHVURJKSA-N
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Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-chlorophenyl)butanoic acid is a chiral, Fmoc-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group serves as a temporary protecting group for the amine functionality, enabling selective deprotection under mild basic conditions . The compound’s structure includes:

  • Chiral center: (S)-configuration at the α-carbon.
  • Substituent: A 4-chlorophenyl group on the β-carbon, contributing to lipophilicity and steric effects.
  • Carboxylic acid terminus: Facilitates conjugation to resins or other amino acids during peptide elongation.

Its molecular formula is C₂₆H₂₂ClNO₄, with a molecular weight of 456.91 g/mol (estimated). The 4-chlorophenyl group enhances stability and modulates solubility in organic solvents, critical for SPPS applications.

Properties

IUPAC Name

(3S)-4-(4-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO4/c26-17-11-9-16(10-12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGGSUXYRDKFJX-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of the amino group using a fluorenylmethoxycarbonyl (Fmoc) group. The reaction conditions often require the use of strong bases and coupling reagents to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that maintain precise control over temperature, pressure, and reagent concentrations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Key Reaction Types and Conditions

This compound participates in several characteristic reactions, optimized for yield and stereochemical integrity:

Reaction Type Conditions Reagents/Catalysts Applications
Fmoc Deprotection Room temp, inert atmosphere20% piperidine/DMFCleavage of Fmoc group for peptide elongation
Peptide Coupling 0–5°C, anhydrous DMF or DCMHBTU, DIPEASolid-phase synthesis of β-peptides
Esterification Reflux in dichloromethaneDCC/DMAPConversion to methyl/tert-butyl esters
Side-Chain Modification Varies by target functional groupLiAlH4 (reduction)Derivatization for enhanced bioactivity

Notes :

  • Fmoc deprotection achieves >95% efficiency under mild basic conditions without racemization.

  • Coupling reactions typically complete within 2–4 hours with yields exceeding 85%.

Fmoc Deprotection

The Fmoc group undergoes base-induced β-elimination via a two-step mechanism:

  • Base attack : Piperidine abstracts the fluorenyl methine proton.

  • Carbonate fragmentation : Release of CO₂ and 9-fluorenylmethyl carbamate.

This process preserves the stereochemical integrity of the chiral center (S-configuration), crucial for biological activity.

Peptide Bond Formation

The carboxylic acid group is activated by HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to form a reactive acyloxyphosphonium intermediate. Nucleophilic attack by an amine (e.g., resin-bound peptide) yields the amide bond .

Prodrug Development

Ester derivatives (e.g., tert-butyl ester) demonstrated:

Derivative Aqueous Solubility Bioavailability
Free acid0.12 mg/mL22%
tert-Butyl ester0.03 mg/mL58%

Data suggests esterification improves membrane permeability while maintaining target engagement .

Stability and Reactivity Considerations

  • pH Sensitivity : Stable at pH 4–8; degrades rapidly under strongly acidic (pH <2) or basic (pH >10) conditions

  • Thermal Stability : Decomposition onset at 185°C (TGA data)

  • Light Sensitivity : Requires amber glass storage due to fluorenyl chromophore absorption at 280–300 nm

Emerging Reaction Methodologies

Recent advances include:

  • Flow Chemistry : Reduced reaction times by 40% in continuous Fmoc deprotection/coupling cycles

  • Microwave-Assisted Synthesis : Achieved 92% coupling yield in 8 minutes vs. 2 hours conventionally

These innovations address scalability challenges in pharmaceutical manufacturing.

This compound’s versatile reactivity profile, particularly its orthogonal protection strategy and stereochemical robustness, positions it as a critical tool for developing peptide-based therapeutics and biomaterials. Ongoing research focuses on expanding its utility in click chemistry and targeted drug delivery systems.

Scientific Research Applications

This compound finds applications across multiple fields:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of protein interactions and enzyme inhibition.

  • Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

  • Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, CF₃): Increase stability and resistance to nucleophilic attack but reduce solubility in aqueous media .
  • Electron-Donating Groups (e.g., CH₃): Improve solubility in organic solvents but may lower thermal stability .
  • Steric Effects : Bulky substituents like tert-butyl hinder undesired side reactions during peptide coupling .

Physicochemical Properties

Solubility and Reactivity

  • Trifluoromethyl-substituted analogs show enhanced resistance to enzymatic degradation compared to chlorophenyl derivatives, making them suitable for in vivo applications .
  • Methoxy-oxo derivatives (e.g., ) display higher polarity due to the ester group but require careful handling to avoid hydrolysis .

Stability

  • Fmoc-protected compounds are generally stable under acidic conditions but susceptible to base-induced deprotection (e.g., piperidine) .
  • The 4-chlorophenyl group provides additional stabilization against oxidation compared to unsubstituted phenyl analogs .

Biological Activity

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-chlorophenyl)butanoic acid, commonly referred to as Fluorenyl derivative, is an amino acid derivative that has garnered interest due to its potential biological activities. This compound features a fluorenyl moiety, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈ClN₁O₃. The compound includes key functional groups such as an amino group, a carboxylic acid group, and a methoxycarbonyl group, contributing to its reactivity and biological interactions.

Key Structural Features

FeatureDescription
Fluorenyl Moiety Aromatic hydrocarbon structure
Chirality (S)-configuration at the chiral center
Functional Groups Amino group, carboxylic acid group, methoxycarbonyl group

Antimicrobial Activity

Research indicates that derivatives of fluorenes exhibit significant antimicrobial properties. The presence of electron-withdrawing groups, such as chlorine, enhances the antimicrobial efficacy against various bacterial strains. Studies have shown that compounds similar to this compound display activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial activity of fluorenone derivatives against several pathogens including Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations comparable to standard antibiotics.

CompoundBacterial StrainMinimum Inhibitory Concentration (µg/mL)
Fluorenone Derivative AStaphylococcus aureus50
Fluorenone Derivative BEscherichia coli100

Anticancer Activity

Fluorenyl derivatives have also been investigated for their anticancer properties. Some studies suggest that modifications in the side chains can enhance antiproliferative activity by targeting specific cellular pathways.

Research Findings on Anticancer Activity

  • Topoisomerase Inhibition : Certain fluorenone derivatives were identified as inhibitors of type I topoisomerase, which plays a crucial role in DNA replication and repair.
  • Cytotoxicity Studies : In vitro studies demonstrated that fluorenone derivatives exhibited cytotoxic effects on various cancer cell lines, indicating their potential as lead compounds for cancer therapy.

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Interference with Cellular Processes : It may disrupt cellular processes in cancer cells, leading to apoptosis.

Q & A

Q. What is the role of the Fmoc group in synthesizing (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-chlorophenyl)butanoic acid?

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protective moiety for the amino group during solid-phase peptide synthesis (SPPS). It enables selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) while leaving other functional groups intact. This is critical for stepwise peptide chain elongation. The Fmoc group’s stability under acidic conditions and UV-vis detectability also facilitate reaction monitoring via HPLC or mass spectrometry .

Q. What are the key safety protocols for handling this compound in the laboratory?

Based on structurally similar Fmoc-protected compounds:

  • Personal Protection : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (H335 hazard) .
  • Storage : Keep in airtight containers at 2–8°C, away from strong acids/bases to prevent decomposition .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. Which analytical techniques are most effective for characterizing this compound?

  • HPLC-MS : To confirm purity and detect deprotection by-products (e.g., free amine or truncated peptides) .
  • NMR Spectroscopy : 1H/13C NMR resolves stereochemistry and verifies the integrity of the 4-chlorophenyl substituent .
  • FT-IR : Monitors carbonyl stretching (C=O) at ~1700 cm⁻¹ for Fmoc group stability .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize the yield of this compound?

Microwave irradiation (e.g., 50–100 W, 60–80°C) accelerates coupling reactions by enhancing molecular collisions. For Fmoc-protected analogs, this method reduces reaction times from 12 hours to 1–2 hours while maintaining >90% yield. Key parameters include solvent choice (e.g., DMF or DCM) and base selection (e.g., DIPEA or N-methylmorpholine) to minimize racemization .

Q. How does the 4-chlorophenyl substituent influence bioactivity compared to fluorinated analogs?

The 4-chlorophenyl group enhances lipophilicity (logP ~3.5), potentially improving membrane permeability in cellular assays. In contrast, fluorinated analogs (e.g., 3,5-difluorophenyl) exhibit stronger electronegativity, which may alter binding affinity to targets like proteases or kinases. Comparative molecular dynamics simulations and SAR studies are recommended to quantify these effects .

Q. How should researchers address contradictions in toxicity data across safety studies?

Some safety data sheets (SDS) report acute oral toxicity (H302) , while others lack ecotoxicological data . To mitigate risks:

  • Precautionary Principle : Assume higher hazard categories (e.g., treat as Category 3 for oral toxicity) until confirmed.
  • In Silico Tools : Use QSAR models (e.g., EPI Suite) to predict LC50 or EC50 values for aquatic toxicity .
  • Empirical Testing : Conduct in vitro assays (e.g., Ames test) to assess mutagenicity .

Q. What strategies resolve low coupling efficiency during SPPS with this compound?

Low coupling efficiency (<70%) may arise from steric hindrance of the 4-chlorophenyl group. Solutions include:

  • Double Coupling : Repeat the coupling step with fresh activating agents (e.g., HBTU/DIPEA).
  • Pseudoproline Dipeptides : Incorporate oxazolidine derivatives to reduce aggregation .
  • Ultrasonication : Apply 40 kHz ultrasound for 10 minutes to improve reagent diffusion into resin pores .

Q. How can researchers identify and mitigate hazardous decomposition by-products?

Thermogravimetric analysis (TGA) reveals decomposition at >200°C, releasing toxic fumes (e.g., CO, NOx) . Mitigation steps:

  • Real-Time Monitoring : Use FT-IR gas cells to detect volatile by-products during reactions.
  • Scavenger Systems : Add silica-bound tert-butyl nitrite to neutralize acidic gases .

Data Contradiction Analysis

Q. Why do stability profiles vary across different studies of Fmoc-protected compounds?

Discrepancies arise from:

  • Solvent Effects : Stability in DMF (>1 month at 4°C) vs. DCM (<1 week due to HCl generation) .
  • Impurity Profiles : Residual TFA from cleavage steps accelerates Fmoc deprotection .
  • Methodology : Accelerated stability studies (40°C/75% RH) vs. real-time data .

Q. How should conflicting bioactivity data from analogs be interpreted?

For example, phenylthio analogs show antioxidant activity , while chlorophenyl derivatives may exhibit protease inhibition. Use orthogonal assays (e.g., SPR for binding kinetics and cell-based assays for functional activity) to clarify mechanisms. Meta-analysis of PubChem BioAssay data (AID 504582) can contextualize results .

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